molecular formula C25H30BrO2PSi B15288978 {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide CAS No. 79414-14-5

{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide

Cat. No.: B15288978
CAS No.: 79414-14-5
M. Wt: 501.5 g/mol
InChI Key: GNLGGLVNOLLBJR-UHFFFAOYSA-M
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Description

{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide is a phosphonium salt synthesized via the reaction of a brominated precursor (bromide 10) with triphenylphosphine in toluene under reflux conditions . The compound precipitates as a white solid after cooling and washing with hexane, achieving a 75% yield. Its structure features a unique 2-oxoethyl backbone modified with a 2-(trimethylsilyl)ethoxy group, which confers distinct steric and electronic properties. The trimethylsilyl (TMS) moiety enhances hydrophobicity, while the oxo group facilitates reactivity in nucleophilic or ylide-mediated transformations.

Properties

CAS No.

79414-14-5

Molecular Formula

C25H30BrO2PSi

Molecular Weight

501.5 g/mol

IUPAC Name

[2-oxo-2-(2-trimethylsilylethoxy)ethyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C25H30O2PSi.BrH/c1-29(2,3)20-19-27-25(26)21-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

GNLGGLVNOLLBJR-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the trimethylsilyl-ethoxyethyl group. One common method involves the use of 2-trimethylsilylethanol as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium center to phosphine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles such as alkoxides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide has several scientific research applications, including:

Mechanism of Action

The mechanism by which {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide exerts its effects involves interactions with various molecular targets. The phosphonium center can participate in nucleophilic substitution reactions, while the trimethylsilyl group can undergo cleavage under specific conditions. These interactions can modulate the activity of enzymes or other biological molecules, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonium Salts

Structural and Physical Properties

The table below compares key structural and physical properties of the target compound with analogous phosphonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Melting Point/Decomposition Solubility Key References
{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide C₂₅H₃₂BrO₂PSi 517.5 TMS-protected ethoxy, oxoethyl Not reported Likely organic solvents
(Ethoxycarbonylmethyl)triphenylphosphonium bromide C₂₂H₂₂BrO₂P 429.3 Ethoxycarbonylmethyl ~150°C (decomposes) Water, organic solvents
(Methoxycarbonylmethyl)triphenylphosphonium bromide C₂₁H₂₀BrO₂P 415.3 Methoxycarbonylmethyl Not reported Organic solvents
Ethyltriphenylphosphonium bromide C₂₀H₂₀BrP 371.3 Ethyl group Not reported Organic solvents
(2-Cyclopropyl-2-oxoethyl)triphenylphosphonium bromide C₂₃H₂₂BrOP 425.3 Cyclopropyl, oxoethyl White solid Methanol, water

Key Observations :

  • The TMS-ethoxy group in the target compound increases molecular weight significantly compared to simpler analogs like ethyltriphenylphosphonium bromide .
  • Esters (e.g., ethoxycarbonyl in ) enhance water solubility, whereas the TMS group likely reduces it, favoring organic phases.
Target Compound :
  • The TMS group acts as a protective moiety, enabling selective deprotection under mild acidic or fluoride-based conditions .
  • The oxoethyl backbone facilitates ylide formation for Wittig reactions, useful in alkene synthesis.
Ethoxycarbonyl/Methoxycarbonyl Derivatives :
  • These esters participate in conjugate additions or serve as carbonyl equivalents in multi-step syntheses .
  • The ethoxycarbonyl variant () is hygroscopic, requiring careful handling to avoid hydrolysis.
Ethyl and Methoxyethyl Derivatives :
  • Simpler alkyl groups (e.g., ethyl in ) are employed in straightforward alkylation reactions.
  • Methoxyethyl derivatives () are intermediates in triprolidine synthesis, leveraging nucleophilic substitution.
Cyclopropyl Analog :
  • Used in vitamin D2 derivative synthesis, where the cyclopropyl group stabilizes reactive intermediates .

Stability and Reaction Kinetics

  • Steric Effects : Triphenylphosphonium salts with bulky substituents (e.g., cyclopropyl in or TMS in ) exhibit slower reaction kinetics in crowded environments.
  • Leaving Group Efficiency : Bromide ions in all compounds act as effective leaving groups, but reaction rates vary with substituent electronic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide, and how can yield be improved?

  • Methodology : The compound is synthesized via nucleophilic substitution between a bromoethyl precursor and triphenylphosphine under reflux in anhydrous toluene. A typical protocol involves reacting 1.6 mmol of the bromoethyl derivative with 1.1 equivalents of triphenylphosphine under an inert atmosphere (Ar) for 24 hours. Purification is achieved by precipitation in hexane, yielding ~75% product .
  • Optimization : Yield can be enhanced by:

  • Using excess triphenylphosphine (1.2–1.5 eq.) to drive the reaction.
  • Employing continuous flow synthesis for scalability and reduced side reactions .
    • Table 1 : Key Synthesis Parameters
ReagentEquivalentsSolventTime (h)Yield (%)
PPh₃1.1Toluene2475

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms the phosphonium core and trimethylsilyl ether moiety. For example, the ²-Oxo group appears as a singlet at δ ~2.8–3.2 ppm in ¹H NMR .
  • X-ray Crystallography : Resolves the tetrahedral geometry around phosphorus and confirms counterion (Br⁻) positioning .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 415.27 for C₂₁H₂₀BrO₂P⁺) .

Q. What are the stability considerations for this phosphonium salt during storage and handling?

  • Stability : The compound is hygroscopic and sensitive to prolonged exposure to moisture or light.
  • Storage : Store under argon at 2–8°C in amber glass vials.
  • Decomposition : Hydrolysis of the trimethylsilyl ether group may occur in aqueous media, forming silanol byproducts .

Advanced Research Questions

Q. How does the compound participate in Wittig or ylide-mediated reactions for C–C bond formation?

  • Mechanism : The phosphonium salt generates a stabilized ylide upon deprotonation (e.g., using NaHMDS). This ylide reacts with aldehydes to form α,β-unsaturated carbonyl compounds.
  • Key Conditions :

  • Anhydrous THF at −78°C to 0°C.
  • Substituents on the ylide (e.g., trimethylsilyl ether) enhance stability and regioselectivity .
    • Example : Reaction with benzaldehyde yields a styrene derivative with >90% E-selectivity .

Q. What computational methods are used to predict the electronic properties of this phosphonium salt?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap and charge distribution.
  • Findings : The trimethylsilyl group lowers LUMO energy by 0.8 eV, enhancing electrophilicity at the α-carbon .

Q. How does the compound behave in nucleophilic substitution reactions with amines or thiols?

  • Reactivity : The bromide counterion acts as a leaving group, enabling SN₂ displacement. For example, reaction with morpholine replaces Br⁻ to form a quaternary ammonium-phosphonium hybrid .
  • Kinetics : Second-order rate constants (k₂ ~10⁻³ M⁻¹s⁻¹) indicate moderate reactivity compared to alkyl halides .

Q. What role does the compound play in synthesizing heterocyclic scaffolds (e.g., quinolines or oxazoles)?

  • Application : Serves as a precursor for quinoline derivatives via Friedländer annulation. For example, condensation with 2-aminobenzaldehyde yields 2-cyclopropyl-4-phenylquinoline .
  • Table 2 : Heterocyclic Products and Yields

SubstrateProductYield (%)
2-Aminobenzaldehyde2-Cyclopropylquinoline82

Q. Can the compound be used to target mitochondria in drug delivery systems?

  • Rationale : Analogous phosphonium salts (e.g., (4-carboxybutyl)triphenylphosphonium bromide) accumulate in mitochondria due to their positive charge and lipophilicity.
  • Method : Conjugate the phosphonium moiety to bioactive molecules (e.g., antioxidants) via the 2-oxoethyl linker. Validate uptake using fluorescent probes (e.g., MitoTracker) .

Q. How are air-sensitive intermediates managed during its synthesis?

  • Protocol : Use Schlenk line techniques for reagent transfer and maintain an argon blanket during reflux.
  • Troubleshooting : Immediate hexane precipitation minimizes oxidation of the phosphonium core .

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